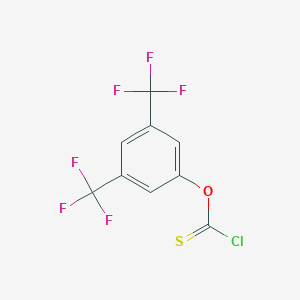
3,5-Bis(trifluoromethyl)phenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)phenyl chlorothioformate is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, along with a chlorothioformate functional group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenol with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorothioformate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl chlorothioformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorothioformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thiocarbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,5-Bis(trifluoromethyl)phenol and carbonyl sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs in aqueous media at room temperature.
Major Products Formed
Nucleophilic Substitution: Thiocarbamates, carbonates, and thiocarbonates.
Hydrolysis: 3,5-Bis(trifluoromethyl)phenol and carbonyl sulfide.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl chlorothioformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate primarily involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the chlorothioformate carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 3,5-Bis(trifluoromethyl)phenyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another derivative used in organic synthesis and material science.
3,5-Bis(trifluoromethyl)phenylacetic acid: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its chlorothioformate functional group, which provides distinct reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H3ClF6OS |
|---|---|
Molecular Weight |
308.63 g/mol |
IUPAC Name |
O-[3,5-bis(trifluoromethyl)phenyl] chloromethanethioate |
InChI |
InChI=1S/C9H3ClF6OS/c10-7(18)17-6-2-4(8(11,12)13)1-5(3-6)9(14,15)16/h1-3H |
InChI Key |
XUBQAZLUNMBKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=S)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


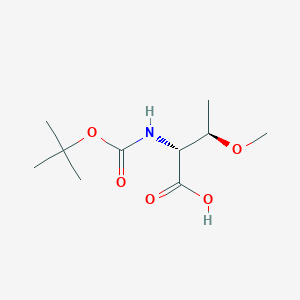
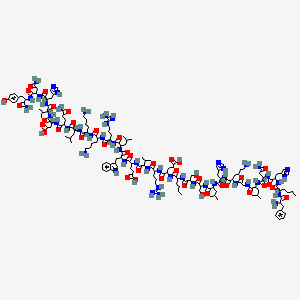
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
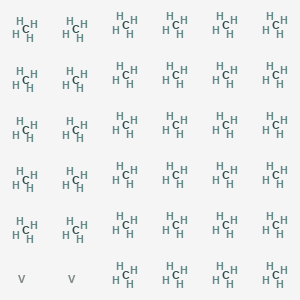
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)
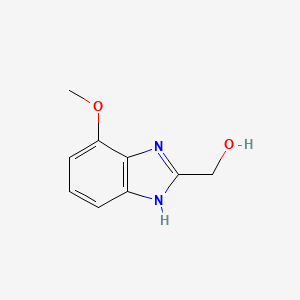

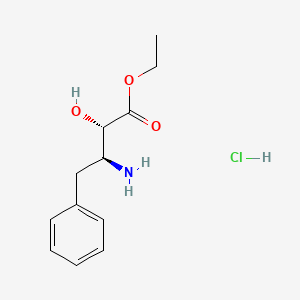
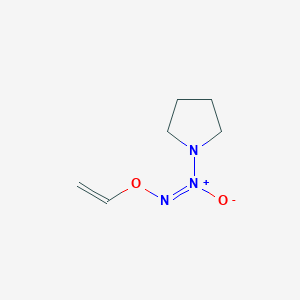
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
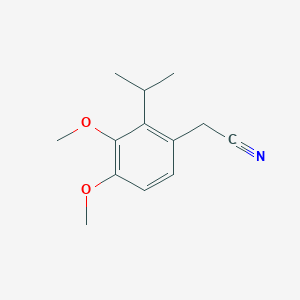
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
